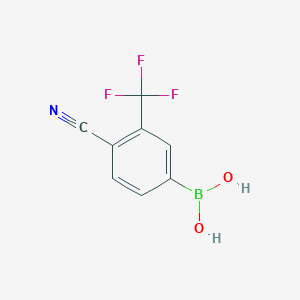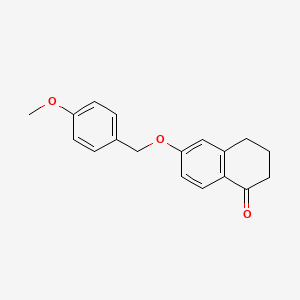
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one
Descripción general
Descripción
The compound seems to be a derivative of (4-Methoxy-benzyl)-[3-(4-methoxy-benzyloxy)-phenyl]-amine . This compound has a molecular weight of 349.43 and is a yellow solid .
Synthesis Analysis
While specific synthesis information for “6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one” was not found, a related compound, Treprostinil , is prepared by a process which involves Pauson-Khan cyclization of an alkene-substituted, alkyne-substituted benzene .
Aplicaciones Científicas De Investigación
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds using naphthalene derivatives, including methods like ozonolysis, offers pathways to create aromatic analogs of effective juvenoids. This process involves the transformation of naphthalene in aqueous methanol, demonstrating the compound's role in generating synthons for further chemical development (Kukovinets et al., 2006).
Organic Mixed-Valence Systems
Research into organic mixed-valence systems has explored the electronic interactions between naphthalene and other aromatic units. These studies utilize compounds like 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one to understand the electronic coupling and communication across different bridging units, offering insights into the design of advanced materials with tailored electronic properties (Lambert et al., 2005).
Liquid Crystalline Properties
The exploration of liquid crystalline properties in compounds related to naphthalene highlights the potential for creating novel liquid crystal displays (LCDs) and optical devices. Research into mesogenic homologous series, which include naphthalene derivatives, has led to the identification of compounds exhibiting enantiotropic nematic and smectic A mesophases. These findings have implications for the development of new materials for display technologies and optoelectronic applications (Thaker et al., 2012).
Antioxidant Properties
Studies on the antioxidant properties of naphthalene diols, including derivatives like 6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one, have unveiled a new class of antioxidants. These compounds exhibit potent H-atom transfer capabilities, suggesting their utility in pharmaceuticals and materials science for protecting against oxidative damage (Foti et al., 2002).
Hydroarylation for Naphthalene Synthesis
The development of methods for the synthesis of naphthalenes through hydroarylation reactions, catalyzed by platinum, demonstrates the compound's relevance in creating functionalized naphthalenes. These synthetic approaches provide efficient pathways to produce naphthalene derivatives with diverse functional groups, applicable in creating pharmaceuticals, agrochemicals, and organic materials (Kang et al., 2012).
Propiedades
IUPAC Name |
6-[(4-methoxyphenyl)methoxy]-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-20-15-7-5-13(6-8-15)12-21-16-9-10-17-14(11-16)3-2-4-18(17)19/h5-11H,2-4,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFMVXPROPQKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC3=C(C=C2)C(=O)CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxy-benzyloxy)-3,4-dihydro-2H-naphthalen-1-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

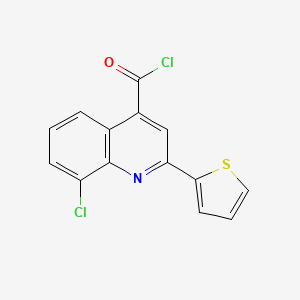
![4-{4-[(Dimethylamino)methyl]-5-methyl-1,3-oxazol-2-YL}benzoic acid](/img/structure/B1463843.png)
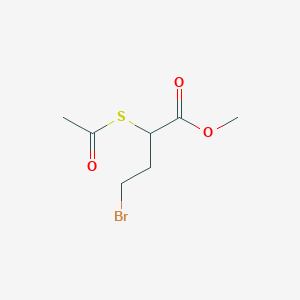
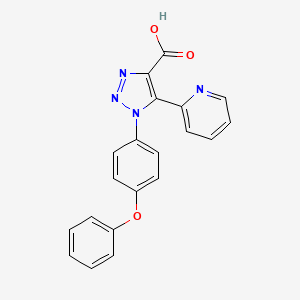
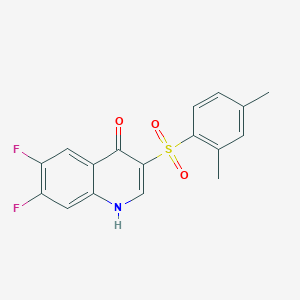
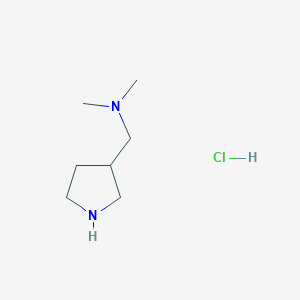
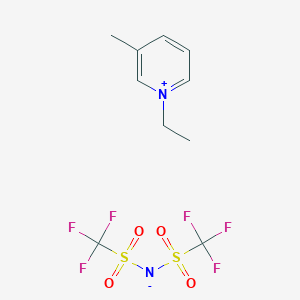
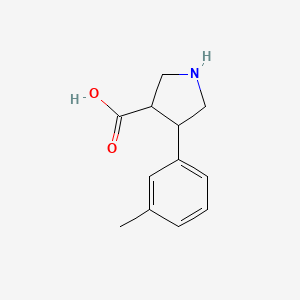
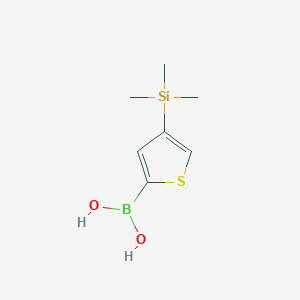
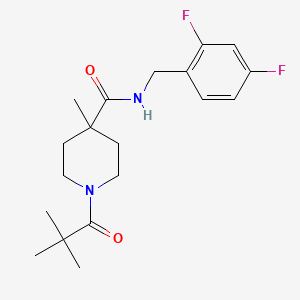
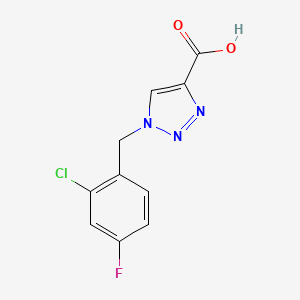
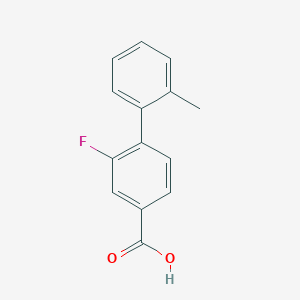
![1-(6-Methoxybenzo[d]thiazol-2-yl)piperidine-3-carboxylic acid](/img/structure/B1463862.png)
